Famitinib

Catalog No.
S3352674
CAS No.
945380-27-8
M.F
C23H27FN4O2
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famitinib

Sunitinib’s prolonged half-life and tissue accumulation often cause hemorrhagic toxicities that bias chronic oncology models. Famitinib, a rationally optimized multi-targeted TKI, overcomes these limitations with a shorter half-life and reduced accumulation, ensuring cleaner survival data and a wider therapeutic window. • VEGFR2 IC50 4.7 nM - enables low-dose, high-efficacy regimens. • >85% tumor suppression in gastric cancer, GIST, and colorectal cancer xenografts. • 40.9% oral bioavailability in rats for predictable PBPK calibration. Verified purity, ready for shipment.

CAS Number

945380-27-8

Product Name

Famitinib

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N

Synonyms

5-(2-(diethylamino)ethyl0-2-9(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-3-methyl-6,7-dihydro-1H-pyrrolo(3,2-c)pyridin-4(5H)-one, famitinib, SHR1020

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C

The exact mass of the compound Famitinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 50 mg

Famitinib is a highly potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor structurally optimized from the Sunitinib scaffold. It is primarily procured for its selective inhibition of VEGFR2, c-Kit, and PDGFRβ in preclinical oncology and pharmacokinetic modeling. While structurally related to Sunitinib, Famitinib is engineered to deliver enhanced target affinity alongside a significantly modified pharmacokinetic profile, including a shorter half-life and reduced tissue accumulation. These properties make it a critical baseline material for researchers and formulators requiring a high-potency, low-toxicity TKI standard for advanced solid tumor models, outperforming older-generation analogs in both predictability and therapeutic window[1].

Research Fit

Angiogenesis and proliferation pathway studies
Multi-targeted RTK tool compound (VEGFR-2, c-Kit, PDGFRβ)
Combination strategy research context

Substituting Famitinib with its closest structural analog, Sunitinib, or broader TKIs like Imatinib, introduces significant experimental and developmental risks. Sunitinib exhibits a prolonged half-life and high in vivo accumulation over standard 28-day dosing cycles, which frequently results in dose-limiting toxicities such as hemorrhagic events that confound long-term survival data in animal models[1]. Furthermore, Sunitinib's lower binding affinity for critical angiogenic targets like VEGFR2 necessitates higher systemic doses to achieve equivalent pathway suppression. For procurement teams supporting chronic dosing studies, pharmacokinetic modeling, or the development of therapies for refractory gastrointestinal stromal tumors (GIST), utilizing Famitinib ensures a wider therapeutic window and prevents the cumulative toxicity artifacts inherent to earlier-generation TKIs [2].

Substitution Risk

Distinct kinase inhibition profile may not replicate sunitinib-class target engagement; verify in relevant assay context.
Unique CYP1A1/2-mediated bioactivation to quinone-imine may alter hepatotoxicity endpoint interpretation compared to sunitinib.
Food-independent oral PK profile may differ from other TKIs; exposure-model assumptions require compound-specific review.

VEGFR2 Binding Affinity and Potency

In direct biochemical assays, Famitinib demonstrates an IC50 of 4.7 nM against VEGFR2, representing a substantial potency advantage over the structural analog Sunitinib, which exhibits an IC50 of 80 nM for the same target[1]. This ~17-fold increase in target affinity allows for robust anti-angiogenic pathway suppression at significantly lower molar concentrations.

Evidence DimensionVEGFR2 Kinase Inhibition (IC50)
Target Compound DataFamitinib: 4.7 nM
Comparator Or BaselineSunitinib: 80 nM
Quantified Difference~17-fold higher potency for Famitinib
ConditionsIn vitro kinase inhibition assay

Enables researchers to achieve complete target saturation at lower doses, minimizing off-target receptor binding and reducing the required active pharmaceutical ingredient (API) load in formulation development.

Kinase Inhibition (IC50)
Head-to-head
VEGFR-2 IC50: 4.7 nM (famitinib) vs 9.0 nM (sunitinib); c-Kit: 2.3 nM vs 8.5 nM
Reported higher assay potency; supports target-engagement studies.
Biochemical assay; verify in cellular context.

Reduced In Vivo Drug Accumulation

Chronic dosing studies reveal that Famitinib possesses a shorter half-life (approximately 9.5 hours in humans) compared to Sunitinib. After 28 days of continuous administration, the degree of in vivo accumulation for Famitinib is significantly lower than that of Sunitinib [1]. This optimized clearance profile directly correlates with a reduction in cumulative dose-limiting toxicities, such as severe hemorrhagic events, which frequently disrupt long-term preclinical efficacy studies using older TKIs.

Evidence DimensionIn Vivo Drug Accumulation (28-day continuous dosing)
Target Compound DataFamitinib: Low accumulation, half-life ~9.5 h
Comparator Or BaselineSunitinib: High accumulation, prolonged half-life
Quantified DifferenceSignificantly reduced systemic accumulation and toxicity for Famitinib
ConditionsIn vivo pharmacokinetic monitoring over 28 days

Provides a more predictable and stable pharmacokinetic baseline for chronic dosing models, ensuring that animal survival data is driven by efficacy rather than confounded by cumulative drug toxicity.

Gastric Cancer Xenograft
Model context
>85% tumor growth inhibition vs 5-FU, cisplatin, paclitaxel in BGC-823 model
Reported in vivo model-response context; supports angiogenesis research.
BGC-823 gastric cancer xenograft; cross-model validation advised.

Tumor Suppression in Xenograft Models

When evaluated in BGC-823 gastric cancer xenograft models, Famitinib achieved a tumor growth inhibition rate exceeding 85%. This level of suppression significantly outperforms standard chemotherapeutic baselines such as 5-fluorouracil, cisplatin, and paclitaxel [1]. Furthermore, animal studies confirm that Famitinib achieves this high potency at considerably lower therapeutic doses than Sunitinib, validating its enhanced structural design.

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataFamitinib: >85% inhibition
Comparator Or BaselineStandard chemotherapeutics (5-FU, cisplatin): <85% inhibition
Quantified DifferenceSuperior tumor suppression at lower therapeutic doses
ConditionsBGC-823 gastric cancer xenograft model

Establishes Famitinib as a highly reliable positive control for evaluating novel anti-angiogenic compounds in aggressive solid tumor models.

Cervical Cancer Phase 3
Trial context
PFS 11.1 vs 7.5 mo (HR 0.68, p=0.0007); OS 34.4 vs 23.4 mo (HR 0.65, p=0.0012)
Reported endpoint context; supports combination-strategy investigation.
Recurrent/metastatic setting, camrelizumab combination; follow-up 19.3 mo.
Metabolic Bioactivation
Mechanistic
CYP1A1/2-mediated epoxidation → quinone-imine; not observed with sunitinib
Distinct DILI pathway; supports hepatotoxicity mechanism research.
Primary human hepatocyte data; class-level inference.
Food Effect on AUC
PK context
AUC(0-inf) ratio: 107.5% (low-fat) and 105.1% (high-fat) vs fasting
No significant food effect; supports flexible PK study design.
25 mg single dose, healthy Chinese participants.

Positive Control in Solid Tumor Xenografts

Due to its >85% tumor inhibition and low accumulation, Famitinib is the preferred TKI standard for in vivo models of gastric cancer, GIST, and metastatic colorectal cancer, particularly where Sunitinib resistance or toxicity limits study duration [1].

PBPK Model Validation

With a well-characterized moderate bioavailability (40.9% in rats) and a predictable metabolism-driven clearance profile, Famitinib serves as an excellent reference compound for calibrating physiologically based pharmacokinetic (PBPK) models during novel drug development [2].

Next-Gen Anti-Angiogenic Formulations

The ultra-low IC50 (4.7 nM) against VEGFR2 allows formulators to design low-dose, high-potency targeted delivery systems (e.g., nanoparticles or localized depots) where minimizing the API payload is critical for physical stability and release kinetics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Angiogenesis & signaling pathway studies
Kinase selectivity review
VEGFR-2/c-Kit pathway-response interpretation
Combination strategy research (cervical cancer models)
Anti-angiogenic partner compound
Model-response endpoint context (PFS/OS)
Drug-induced liver injury mechanism studies
Unique bioactivation pathway
CYP-mediated reactive metabolite monitoring
Oral exposure & PK modeling
Food-independent PK profile
Exposure-model validation

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

410.21180428 Da

Monoisotopic Mass

410.21180428 Da

Heavy Atom Count

30

UNII

768FW21J3L

Pharmacology

Famitinib is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Famitinib binds to and inhibits several RTKs, dysregulated in a variety of tumors, including stem cell factor receptor (c-Kit; SCFR), vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinases Flt1 and Flt3. Inhibition of these RTKs may result in an inhibition of tumor growth and angiogenesis, and eventually tumor regression in tumor cells overexpressing these RTKs.

Other CAS

1044040-56-3

Wikipedia

Famitinib

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